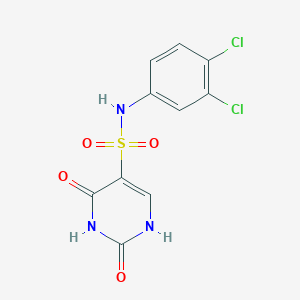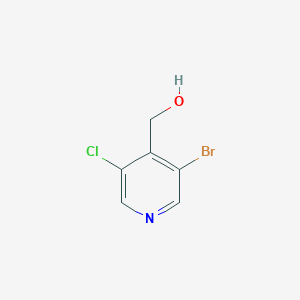![molecular formula C25H23N3O3S2 B2736184 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-13-4](/img/structure/B2736184.png)
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is an organic compound with a complex structure, typically utilized in advanced chemical and biological research due to its unique properties. This compound is characterized by the presence of quinoline, sulfonyl, and benzamide functional groups, making it a significant subject of study for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of 3,4-dihydroquinoline
Starting with the appropriate aniline derivative, cyclization is conducted under acidic conditions to yield 3,4-dihydroquinoline.
Sulfonylation
The resulting 3,4-dihydroquinoline is treated with a sulfonyl chloride to attach the sulfonyl group.
Benzamide Coupling
A benzothiazole derivative, specifically 4,7-dimethylbenzo[d]thiazol-2-amine, undergoes coupling with the intermediate to form the final benzamide structure. Industrial Production Methods While laboratory methods focus on precise reaction conditions and high-purity products, industrial production may involve optimized, large-scale protocols, employing continuous flow chemistry or catalytic processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
The quinoline ring may undergo oxidation under suitable conditions, yielding various oxidized derivatives.
Reduction
The sulfonyl group can be reduced to thiol derivatives.
Substitution
The compound can participate in nucleophilic aromatic substitution reactions, particularly at the benzothiazole moiety. Common Reagents and Conditions
Oxidation
Potassium permanganate or chromic acid.
Reduction
Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution
Nucleophiles such as amines or alkoxides. Major Products Formed Products depend on the specific reactions but may include oxidized quinoline derivatives, reduced sulfonyl groups, and substituted benzothiazole compounds.
Applications De Recherche Scientifique
Chemistry Utilized in studying electron-rich aromatic systems and their interactions with sulfonyl and benzamide groups. Biology Employed in understanding the biological activity of sulfonamide derivatives, often as enzyme inhibitors or receptor antagonists. Medicine Explored for potential therapeutic uses, particularly in designing drugs targeting specific enzymes or signaling pathways. Industry Used in developing advanced materials with specific electronic or structural properties, such as organic semiconductors.
Mécanisme D'action
The compound's mechanism of action involves interaction with biological macromolecules, often via binding to active sites of enzymes or receptors, modulating their activity.
Molecular Targets
Enzymes such as kinases or proteases.
Pathways
Influences signaling pathways by altering enzyme activities or receptor interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(benzothiazol-2-yl)benzamide
Lacks the methyl groups on the benzothiazole, providing different steric properties.
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(sulfonyl)-benzamide
Lacks the 3,4-dihydroquinolin-1(2H)-yl group, altering its biological and chemical reactivity. Uniqueness The presence of both 3,4-dihydroquinolin-1(2H)-yl and 4,7-dimethylbenzo[d]thiazol-2-yl groups in the compound provides a unique set of properties, making it particularly valuable for specific applications that require these functional groups in tandem.
Hope this gives you the detailed breakdown you need
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-9-10-17(2)23-22(16)26-25(32-23)27-24(29)19-11-13-20(14-12-19)33(30,31)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEBCZDEZZJDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)
![3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2736106.png)
![N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2736108.png)
![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2736109.png)

![3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736112.png)
![methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2736113.png)
![5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2736117.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2736121.png)
![2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2736122.png)

